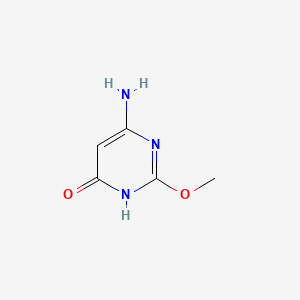

6-Amino-2-methoxypyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-2-methoxypyrimidin-4-ol (CAS RN: 52386-29-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available experimental and computational data on its structure, physicochemical characteristics, and spectral properties. Furthermore, it delves into the critical aspect of tautomerism inherent to its molecular framework, discusses potential synthetic routes and reactivity, and outlines its relevance as a scaffold in drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers.

Introduction

This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of paramount importance in the field of medicinal chemistry. The pyrimidine nucleus is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The strategic placement of amino, methoxy, and hydroxyl functional groups on the pyrimidine ring of this compound imparts a unique electronic and steric profile, making it an attractive starting material for the synthesis of novel drug candidates.

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound. It will meticulously detail its known properties, offer insights into its chemical behavior, and provide a framework for its potential applications, particularly in the realm of drug development.

Molecular Structure and Tautomerism

The structural representation of this compound is fundamental to understanding its chemical behavior. Its molecular formula is C₅H₇N₃O₂.[2]

Tautomeric Forms

A critical aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is crucial as different tautomers can exhibit distinct physicochemical properties and biological activities. For this molecule, two primary types of tautomerism are at play: keto-enol and amino-imino tautomerism.

The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature. While the 4-hydroxy form is depicted, the 4-keto tautomer (6-amino-2-methoxy-4(3H)-pyrimidinone) is also a significant contributor to the overall equilibrium.[2] Similarly, the 6-amino group can exist in equilibrium with its 6-imino tautomer. It is generally observed in related systems that the keto and amino forms are predominant under physiological conditions.

Diagram: Tautomeric Equilibria of this compound

Caption: Major tautomeric forms of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in research and development. The data presented here is a consolidation of available information, with a clear distinction between experimental and computed values.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [2] |

| Molecular Weight | 141.13 g/mol | [2][3] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | 226.8°C at 760 mmHg (Predicted) | [4] |

| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents like DMSO and DMF based on its structure and the properties of related compounds. | Inferred |

| pKa | Not experimentally determined. The presence of both acidic (hydroxyl) and basic (amino and pyrimidine nitrogens) groups suggests amphoteric character. | Inferred |

Computed Properties (from PubChem CID 1532133 for a tautomer): [3]

| Property | Value |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 141.053826475 |

| Topological Polar Surface Area | 76.7 Ų |

Expertise & Experience Insights: The negative XLogP3 value suggests that the compound is likely to be hydrophilic. The presence of multiple hydrogen bond donors and acceptors indicates a high potential for intermolecular interactions, which could influence its melting point and solubility in protic solvents. The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability in drug candidates.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the amino group protons (a broad singlet), and the proton on the pyrimidine ring (a singlet). The chemical shifts will be dependent on the solvent and the predominant tautomeric form.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons in the molecule. The chemical shifts of the ring carbons will be indicative of the electronic environment within the heterocyclic system.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹), O-H stretching of the enol tautomer, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.13 g/mol ). Fragmentation patterns would be dependent on the ionization method used and can provide further structural information.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted pyrimidines can be achieved through various well-established methods in organic chemistry. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. For this compound, a plausible synthetic route could involve the cyclocondensation of an appropriate β-ketoester with O-methylisourea.

Diagram: General Synthetic Strategy for Pyrimidine Ring Formation

Caption: A plausible synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases.

-

Hydroxyl Group: The hydroxyl group (in the enol tautomer) can be alkylated or acylated. It can also be converted to a leaving group for subsequent nucleophilic substitution reactions.

-

Pyrimidine Ring: The pyrimidine ring itself can undergo electrophilic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions. The ring nitrogens are basic and can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. Its structural similarity to endogenous purines and pyrimidines makes it a prime candidate for the development of enzyme inhibitors, particularly kinase inhibitors, which are a major class of anticancer drugs.[5] The functional groups on the molecule provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

-

Oncology: As kinase inhibitors or antimetabolites.[1]

-

Virology: As inhibitors of viral polymerases or other essential viral enzymes.

-

Immunology: As modulators of immune responses.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][4][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2][4][6]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, this technical guide has provided a thorough overview of its known and predicted properties by drawing upon available data and information from closely related analogues. The discussion of its tautomerism, potential synthetic pathways, and reactivity offers a solid foundation for researchers. As the interest in novel pyrimidine-based therapeutics continues to grow, a deeper experimental characterization of this compound will be invaluable to the scientific community.

References

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-hydroxy-6-methoxypyrimidine. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

-

ResearchGate. (2022). Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of therapeutic innovation. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a vast array of clinically significant molecules. Among the myriad of substituted pyrimidines, 6-Amino-2-methoxypyrimidin-4-ol emerges as a particularly valuable intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a precursor in the development of novel therapeutics.

Core Compound Identification and Structure

This compound is a substituted pyrimidine characterized by an amino group at the 6-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position.

CAS Numbers: This compound is frequently referenced by two CAS numbers: 52386-29-5 and 186435-66-5 . This duality may arise from the potential for tautomerism, a common feature in heterocyclic chemistry.

Tautomerism: The hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer, 6-Amino-2-methoxy-4(3H)-pyrimidinone. This tautomeric equilibrium is a critical consideration in its reactivity and characterization, as the predominant form can be influenced by factors such as solvent and solid-state packing. For the purpose of this guide, both names will be used interchangeably to reflect this chemical reality.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage | Long-term in a cool, dry place | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthetic strategies for related aminopyrimidine derivatives are well-documented in patent literature. These methods typically involve the cyclization of a three-carbon precursor with a guanidine derivative.

A plausible synthetic pathway can be extrapolated from the synthesis of 2-amino-4,6-dimethoxypyrimidine, a structurally similar compound. The synthesis often commences with malononitrile as a readily available and cost-effective starting material.

Figure 2: Generalized Synthetic Workflow for Aminopyrimidine Derivatives

Causality in Experimental Choices:

-

Starting Material: Malononitrile is an ideal precursor due to the reactivity of its methylene protons and the presence of two nitrile groups, which can be readily converted to the desired functionalities on the pyrimidine ring.

-

Imidization: This step converts the nitrile groups into more reactive imido ether hydrochlorides, facilitating the subsequent cyclization reaction. The choice of an alcohol (e.g., methanol) in the presence of a strong acid like HCl is crucial for this transformation.

-

Cyanamide Substitution and Cyclization: The reaction with cyanamide introduces the second amino group and drives the ring closure to form the stable pyrimidine core. The conditions for this step are optimized to maximize the yield and purity of the final product.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of multiple reactive sites—the amino group, the hydroxyl/keto group, and the potential for substitution on the pyrimidine ring—allows for extensive chemical modifications to explore structure-activity relationships (SAR).

Derivatives of aminopyrimidines have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs that function as antimetabolites or kinase inhibitors.

-

Antiviral Therapeutics: Many antiviral nucleoside analogs incorporate a modified pyrimidine base.

-

Antibacterial and Antifungal Agents: The pyrimidine moiety is a key component of various antimicrobial compounds.

-

Central Nervous System (CNS) Active Agents: Substituted pyrimidines have shown utility in the development of drugs targeting CNS disorders.

The strategic modification of this compound allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for lead optimization in drug discovery programs.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity and structural integrity prior to its use in further synthetic steps. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the amino protons, and the proton on the pyrimidine ring. The exact chemical shifts and coupling patterns would provide definitive evidence of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the pyrimidine ring and the methoxy group, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 141.13 g/mol . The fragmentation pattern would provide additional structural information.

Predicted Fragmentation Pathway:

Figure 3: Predicted Mass Spectrometry Fragmentation of this compound

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin and Eye Irritation: The compound may cause skin and eye irritation upon contact.[2]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound represents a key molecular scaffold with significant potential in the field of drug discovery and development. Its versatile structure, coupled with the established biological importance of the pyrimidine nucleus, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective utilization in the research and development of next-generation pharmaceuticals.

References

-

Matrix Fine Chemicals. This compound | CAS 52386-29-5. Available at: [Link]

-

CP Lab Safety. This compound, 95% Purity, C5H7N3O2, 25 grams. Available at: [Link]

-

Matrix Fine Chemicals. Molecules PDF. Available at: [Link]

- Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. Available at: [Link]

-

PubChem. 2-Amino-4-hydroxy-6-methoxypyrimidine. Available at: [Link]

-

PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

-

Infona. IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Available at: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

-

PubMed. Suppression of Fragmentation in Mass Spectrometry. Available at: [Link]

-

PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

Sources

The Synthesis of 6-Amino-2-methoxypyrimidin-4-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 6-Amino-2-methoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the core reaction mechanism, provide a detailed experimental protocol, and present key analytical data for the characterization of this molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidin-4-ol ring system, in particular, is a common feature in compounds exhibiting a wide range of pharmacological activities. This compound, with its strategic placement of amino, methoxy, and hydroxyl groups, presents a versatile platform for further chemical modifications and the development of novel drug candidates. Understanding its synthesis is therefore of significant importance.

The Core Reaction: Cyclocondensation

The principal and most widely utilized method for the synthesis of the pyrimidine core involves the cyclocondensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent.[1] In the case of this compound, the key precursors are a guanidine derivative bearing a methoxy group and a malonic ester. Specifically, the reaction proceeds through the condensation of O-methylisourea (or its salt) with diethyl malonate.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound from O-methylisourea and diethyl malonate is a classic example of a base-catalyzed cyclocondensation reaction. The mechanism can be dissected into the following key steps:

Step 1: Deprotonation of Diethyl Malonate

The reaction is initiated by a base, typically sodium ethoxide (NaOEt), which deprotonates the acidic α-carbon of diethyl malonate. This generates a highly nucleophilic enolate ion.

Step 2: Nucleophilic Attack

The enolate ion then acts as a nucleophile, attacking the electrophilic carbon atom of the C=N bond in O-methylisourea. This results in the formation of a tetrahedral intermediate.

Step 3: Intramolecular Cyclization

The intermediate undergoes an intramolecular cyclization. The terminal amino group of the former O-methylisourea moiety attacks one of the ester carbonyl groups of the malonate portion. This leads to the formation of a six-membered ring intermediate.

Step 4: Elimination of Ethanol

Following the cyclization, a molecule of ethanol is eliminated from the tetrahedral intermediate, leading to the formation of a more stable cyclic product.

Step 5: Tautomerization

The resulting pyrimidine derivative can exist in different tautomeric forms. The final product, this compound, is the more stable enol tautomer.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Caption: Logical workflow of the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous 2-aminopyrimidin-4-ol derivatives.[2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| O-Methylisourea hydrochloride | CH₅ClN₂O | 110.54 | 11.05 g | 0.1 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.02 g | 0.1 |

| Sodium | Na | 22.99 | 4.60 g | 0.2 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure

-

Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 4.60 g (0.2 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling if necessary. Allow all the sodium to react to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 16.02 g (0.1 mol) of diethyl malonate with stirring.

-

Addition of O-Methylisourea Hydrochloride: Dissolve 11.05 g (0.1 mol) of O-methylisourea hydrochloride in a minimum amount of absolute ethanol and add it dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add glacial acetic acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.

-

Purification: Collect the white precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

The following diagram outlines the experimental workflow.

Caption: A flowchart of the experimental procedure for synthesizing this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected analytical data for this compound, based on the analysis of closely related structures such as 2-Amino-6-methyl-4-pyrimidinol.[3]

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5 (br s, 1H, OH), ~6.5 (br s, 2H, NH₂), ~5.0 (s, 1H, pyrimidine-H), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), ~160 (C-O), ~158 (C-N), ~85 (C-pyrimidine), ~55 (OCH₃) |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching), ~1250 (C-O stretching) |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided data for 2-Amino-6-methyl-4-pyrimidinol shows characteristic peaks at ¹H NMR (400 MHz, CDCl₃): δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), 2.14 (s, 3H, Ar-CH₃) and ¹³C NMR (100 MHz, CDCl₃): δ 162.3, 161.1, 155.3, 102.5, 23.9.[3] This provides a strong basis for the interpretation of the spectra of the target molecule.

Safety Precautions

-

Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.

-

Sodium ethoxide is a strong base and corrosive. Avoid contact with skin and eyes.

-

The reaction generates hydrogen gas , which is flammable. The reaction should be carried out in a well-ventilated fume hood.

-

Diethyl malonate and O-methylisourea hydrochloride may be irritating. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound via the cyclocondensation of O-methylisourea and diethyl malonate is a robust and well-understood chemical transformation. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected characterization data. By following the procedures outlined and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable pyrimidine derivative for further investigation and application in drug discovery and development.

References

Spectroscopic Characterization of 6-Amino-2-methoxypyrimidin-4-ol: A Technical Guide

Introduction

6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including nucleic acid bases. Accurate structural elucidation and characterization are paramount for its application in research and synthesis. This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—essential for the unambiguous identification of this compound. A central theme of this analysis is the critical role of tautomerism, which dictates the observed spectroscopic features.

The Decisive Role of Tautomerism

While the name 6-Amino-2-methoxypyrimidin-4-ol suggests a hydroxyl (-OH) group, heterocyclic systems like this exist in a dynamic equilibrium between tautomeric forms.[1][2][3] For this molecule, the predominant and more stable form is the keto tautomer: 2-Amino-6-methoxy-1(H)-pyrimidin-4-one . This keto-enol tautomerism, where the proton shifts from the oxygen to a ring nitrogen, is a foundational concept in interpreting its spectra.[3][4] The spectroscopic data presented herein overwhelmingly support the dominance of the pyrimidinone (keto) structure.

Figure 1. Tautomeric equilibrium of this compound, favoring the more stable 2-Amino-6-methoxy-1(H)-pyrimidin-4-one form.

Figure 1. Tautomeric equilibrium of this compound, favoring the more stable 2-Amino-6-methoxy-1(H)-pyrimidin-4-one form.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, with fragmentation patterns offering a veritable roadmap of its structure.[5]

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to facilitate protonation, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan spectrum to identify the protonated molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and elucidate the structure.

Data Summary & Interpretation

The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.

| Parameter | Value | Interpretation |

| Molecular Formula | C₅H₇N₃O₂ | Confirms the elemental composition. |

| Monoisotopic Mass | 141.054 g/mol | The exact mass of the most abundant isotopes. |

| Expected [M+H]⁺ Ion | m/z 142.061 | The most crucial peak for confirming molecular weight. |

Predicted Fragmentation Pathway

The fragmentation of aminopyrimidines is a well-understood process that provides definitive structural information.[6][7] The fragmentation of the [M+H]⁺ ion of 2-Amino-6-methoxy-1(H)-pyrimidin-4-one is anticipated to proceed through characteristic losses of neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Amino-6-methoxy-1(H)-pyrimidin-4-one.

-

Loss of Carbon Monoxide (CO): A common fragmentation for pyrimidinones is the neutral loss of CO (28 Da) from the ring, leading to a fragment at m/z 114.

-

Loss of Isocyanic Acid (HNCO): Cleavage of the amide portion of the ring can result in the loss of HNCO (43 Da), yielding a significant fragment at m/z 99.[7] This is a highly diagnostic fragmentation pathway for uracil-like structures.

-

Sequential Losses: The fragment at m/z 99 may further lose a molecule of CO to produce an ion at m/z 71.

Infrared (IR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it a powerful tool for confirming the dominant tautomeric form of the molecule.[8] The presence of a strong carbonyl absorption and the nature of the N-H stretches are the most telling features.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Summary & Interpretation

The IR spectrum provides direct evidence for the keto tautomer. Data is compared with known values for similar aminopyrimidine structures.[8][9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Significance |

| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct bands are characteristic of a primary amine, confirming the -NH₂ group.[11] |

| 3200 - 3050 | N-H Stretch | Ring Amide (-NH-) | A broad band indicative of the N-H bond within the pyrimidinone ring, often involved in hydrogen bonding. |

| 1680 - 1650 | C=O Stretch (Amide I) | Ring Carbonyl | This strong, sharp absorption is the most definitive evidence for the keto (pyrimidinone) tautomer. Its absence would suggest the enol form. |

| 1640 - 1580 | N-H Bend / C=C & C=N Stretches | Amine & Pyrimidine Ring | Overlapping signals from the scissoring motion of the -NH₂ group and aromatic ring stretches.[11] |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Confirms the presence of the methoxy (-OCH₃) group attached to the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (NH, OH), allowing them to be observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H, ¹³C, and optionally, 2D correlation spectra (like HSQC and HMBC) for unambiguous assignment. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

Caption: General experimental workflow for NMR spectroscopic analysis.

¹H NMR Data Summary & Interpretation (Predicted in DMSO-d₆)

The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems causing protons to appear further downfield.[12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Significance |

| ~10.5 - 11.5 | Broad Singlet | 1H | N1-H | The downfield chemical shift is characteristic of an amide/lactam proton in the pyrimidinone ring, further confirming the keto tautomer. This proton is exchangeable with D₂O. |

| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The amino protons appear as a broad signal due to quadrupole broadening and exchange. The chemical shift is typical for an amino group attached to an electron-deficient ring.[13] This signal is also exchangeable with D₂O. |

| ~5.0 - 5.2 | Singlet | 1H | H5 | This sole ring proton appears as a singlet. Its upfield position relative to benzene is due to the collective electron-donating effects of the amino and methoxy groups. |

| ~3.8 | Singlet | 3H | -OCH₃ | A sharp singlet in the typical region for a methoxy group attached to an aromatic system. |

¹³C NMR Data Summary & Interpretation (Predicted in DMSO-d₆)

The ¹³C NMR spectrum provides a carbon map of the molecule, with the carbonyl carbon being the most diagnostic signal for tautomer identification.[14]

| Chemical Shift (δ, ppm) | Assignment | Causality & Significance |

| ~165 - 170 | C4 (C=O) | The most downfield signal, unequivocally assigned to the carbonyl carbon. Its presence is definitive proof of the keto tautomer.[15] |

| ~160 - 165 | C2 & C6 | These carbons are attached to two heteroatoms (N, N, O for C2; N, O for C6), causing them to be significantly deshielded and appear far downfield. |

| ~80 - 85 | C5 | This carbon, bonded to a proton, is the most shielded of the ring carbons, appearing significantly upfield. |

| ~55 | -OCH₃ | This signal is in the characteristic range for a methoxy carbon. |

Conclusion

The collective spectroscopic evidence from Mass Spectrometry, IR, and NMR provides a cohesive and unambiguous characterization of this compound. The data strongly confirm that the compound exists predominantly in its keto tautomeric form, 2-Amino-6-methoxy-1(H)-pyrimidin-4-one. Key validating signals include the strong carbonyl (C=O) absorption around 1670 cm⁻¹ in the IR spectrum, the downfield amide proton (~11 ppm) in the ¹H NMR, and the characteristic carbonyl carbon signal (~168 ppm) in the ¹³C NMR spectrum. The mass spectrum confirms the molecular weight and shows a fragmentation pattern consistent with the pyrimidinone structure. This comprehensive dataset serves as a reliable reference for researchers and scientists in the fields of chemical synthesis and drug development.

References

-

Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Wiley. Available at: [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Bunting, J. W., & Mason, A. J. (1995). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

- Desai, N., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2013). PubMed. Available at: [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Available at: [Link]

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18.

-

ResearchGate. (n.d.). Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. Available at: [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-6-methyl-4-pyrimidinol. Wiley. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. benchchem.com [benchchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. ijirset.com [ijirset.com]

- 9. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 10. 4-Aminopyrimidine [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

Tautomerism of 6-Amino-2-methoxypyrimidin-4-ol

An In-depth Technical Guide to the

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, influencing a molecule's physicochemical properties and its biological activity.[1][2] 6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold prevalent in numerous therapeutic agents. A thorough understanding of its tautomeric landscape is crucial for professionals in drug discovery and development, as the predominant tautomeric form dictates hydrogen bonding patterns, molecular shape, and ultimately, receptor-binding affinity.[3] This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound, detailing the theoretical underpinnings of their relative stabilities and presenting robust experimental protocols for their characterization. We will explore the influence of environmental factors such as solvent and pH and explain the causality behind the selection of specific analytical techniques.

Introduction: The Significance of Tautomerism in Pyrimidines

Heteroaromatic compounds, particularly those containing nitrogen, frequently exhibit prototropic tautomerism, where isomers differ by the position of a proton and the location of double bonds.[4][5] In pyrimidine derivatives, two primary types of tautomerism are of critical importance:

-

Amide-Iminol (Keto-Enol) Tautomerism: This involves the interconversion between a hydroxypyrimidine (the enol or iminol form) and a pyrimidinone (the keto or amide form). For 6-membered heteroaromatics like pyrimidines, the equilibrium overwhelmingly favors the keto form in most solvents.[6]

-

Amino-Imino Tautomerism: This is the equilibrium between an exocyclic amino group and an endocyclic imino form. For 2- and 4-aminopyrimidines, the amino tautomer is generally the more stable species.[6][7]

The specific tautomer present under physiological conditions can dramatically alter a molecule's ability to act as a hydrogen bond donor or acceptor, a fundamental aspect of drug-receptor interactions. Misidentification of the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately hinder drug development efforts.[1] This guide focuses on elucidating the tautomeric behavior of this compound to provide researchers with a solid foundation for its application in medicinal chemistry.

The Tautomeric Landscape of this compound

The structure of this compound allows for several potential prototropic tautomers. The primary equilibrium involves the migration of a proton between the N1 and N3 positions of the pyrimidine ring, the exocyclic amino group, and the C4-hydroxyl group. The four most plausible tautomers are depicted below.

Caption: General experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most definitive technique for studying tautomeric equilibria in solution. [8][9]Different tautomers will have distinct chemical shifts for their respective nuclei. For slow exchange rates, separate signals for each tautomer can be observed, and their relative populations can be determined by integration. [10]For fast exchange, an averaged signal is observed, but its chemical shift can still provide information about the position of the equilibrium. [11] Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H and O-H protons).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Key Signals to Observe:

-

N-H Protons: The amino (-NH₂) protons and the ring N-H proton will appear as broad signals. Their chemical shifts are highly sensitive to the tautomeric form and solvent. In the major 4-oxo form, an N1-H or N3-H signal is expected.

-

C5-H Proton: This vinyl proton will show a distinct chemical shift.

-

Methoxy (-OCH₃) and Amino (-NH₂) Protons: These will be readily identifiable.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Signals to Observe:

-

C4 Carbon: This is the most diagnostic signal. In the 4-oxo (keto) tautomer, the C4 signal will appear in the carbonyl region (~160-170 ppm). In the 4-hydroxy (enol) tautomer, it would shift significantly upfield to the aromatic C-O region (~150-160 ppm).

-

C2 and C6 Carbons: The chemical shifts of these carbons, attached to the methoxy and amino groups, will also differ slightly between tautomers.

-

-

-

Data Analysis:

-

Compare the observed ¹³C chemical shift of C4 to known values for pyrimidinone and hydroxypyrimidine systems to confirm the predominant keto form.

-

If minor tautomers are present in sufficient concentration (>1-2%), distinct sets of signals may be visible. Integrate corresponding signals to determine the tautomeric ratio.

-

UV-Vis Spectrophotometry

Rationale: The electronic structure, and thus the UV-Vis absorption spectrum, differs between tautomers. [12]This technique is particularly powerful when combined with pH titration, as changes in protonation state often induce tautomeric shifts that result in clear changes in the maximum absorption wavelength (λmax). [13][14]The spectral shifts observed upon deprotonation of a free nucleobase (like the target molecule) are typically different from those of a corresponding N1-substituted nucleoside, providing strong evidence for the tautomeric forms present. [13] Protocol: pH-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a 1 mM stock solution of the compound in methanol or water.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: For each pH point, dilute the stock solution into the buffer to a final concentration of ~50-100 µM.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample from 200 to 400 nm against a buffer blank.

-

Data Analysis:

-

Plot λmax versus pH.

-

Significant shifts in λmax indicate protonation/deprotonation events. The inflection points of these shifts correspond to the pKa values.

-

The keto form (pyrimidinone) typically has a different λmax from the enol form (hydroxypyrimidine). By analyzing the spectra of the neutral, cationic, and anionic species, the predominant tautomeric forms in each state can be inferred.

-

X-Ray Crystallography

Rationale: X-ray crystallography provides unambiguous proof of the molecular structure, including the specific tautomeric form, in the solid state. [15][16]It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively distinguishing between, for example, a C=O double bond (keto) and a C-O single bond (enol), or an exocyclic C-NH₂ versus a C=NH group.

Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated. [16]3. Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters. Difference Fourier maps can often reveal the positions of hydrogen atoms, confirming the tautomeric state.

-

-

Analysis: The final refined structure provides precise bond lengths. A C4-O bond length of ~1.23 Å is indicative of a C=O double bond (keto form), whereas a length of ~1.36 Å would indicate a C-O single bond (enol form).

Influence of Environmental Factors

The position of a tautomeric equilibrium is not fixed; it can be influenced by the surrounding environment.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can differentially stabilize tautomers. Polar protic solvents like water or methanol can form hydrogen bonds with both the keto and enol forms but may preferentially stabilize the more polar keto tautomer. [17][18][19]Nonpolar solvents would favor the less polar tautomer.

-

pH and Ionization: As demonstrated in the UV-Vis protocol, pH has a profound effect. [3][14]Protonation of a ring nitrogen or deprotonation of the N-H or O-H groups will lock the molecule into specific forms and can dramatically shift the equilibrium. Understanding these shifts is vital for predicting the compound's structure in different biological compartments.

Conclusion and Implications

The tautomerism of this compound is governed by the fundamental principles of heterocyclic chemistry. Theoretical calculations and experimental data from analogous systems strongly predict that the 4-oxo-amino tautomer is the overwhelmingly predominant species under typical conditions. This stability arises from the favorable amide resonance within the pyrimidinone ring.

This guide provides researchers with a robust framework for confirming this prediction. NMR spectroscopy serves as the primary tool for structural elucidation in solution, with the ¹³C chemical shift of the C4 carbon being the most diagnostic indicator. pH-dependent UV-Vis spectroscopy offers a complementary method to probe the electronic structure and its response to ionization, while X-ray crystallography can provide definitive proof of the solid-state structure.

For drug development professionals, a definitive understanding of the tautomeric form is not an academic exercise; it is a prerequisite for rational drug design. It informs the creation of accurate pharmacophore models, guides the interpretation of SAR, and ensures that computational docking simulations are based on the biologically relevant molecular structure.

References

-

Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. (n.d.). Wiley Online Library. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Bohrium. [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (n.d.). ResearchGate. [Link]

-

Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Tautomerism in drug discovery. (n.d.). PubMed. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]

-

Tautomerism Detected by NMR. (2020). Encyclopedia.pub. [Link]

-

Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. (n.d.). ElectronicsAndBooks. [Link]

-

The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]

-

Prototropic tautomerism of heteroaromatic compounds. (n.d.). HETEROCYCLES. [Link]

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2000). Advances in Heterocyclic Chemistry. [Link]

-

The Prototropic Tautomerism of Heteroaromatic Compounds. (1970). CHIMIA. [Link]

-

A simple approach to the tautomerism of aromatic heterocycles. (n.d.). ResearchGate. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PMC - PubMed Central. [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015). National Institutes of Health. [Link]

-

A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI. [Link]

-

Let's not forget tautomers. (2009). PMC - NIH. [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. (1963). PubMed. [Link]

-

Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. (n.d.). ACS Publications. [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. [Link]

-

The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases. (2019). ResearchGate. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

-

Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. (n.d.). MDPI. [Link]

-

Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). PubMed. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

x Ray crystallography. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC - PubMed Central. [Link]

-

Tautomerism in aromatic heterocycles. (n.d.). Química Organica.org. [Link]

-

Role of tautomerism in RNA biochemistry. (n.d.). PMC - NIH. [Link]

-

Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. (n.d.). PrepChem.com. [Link]

-

Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining. (2022). National Institutes of Health. [Link]

Sources

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chimia.ch [chimia.ch]

- 6. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 12. Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility Characterization of 6-Amino-2-methoxypyrimidin-4-ol

Executive Summary

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and developability. Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic failure. This guide provides a comprehensive, technically robust framework for the complete solubility characterization of the novel heterocyclic compound, 6-Amino-2-methoxypyrimidin-4-ol. As pre-existing public data on this specific molecule is scarce, this document serves as a complete methodological protocol for research, development, and pre-formulation scientists. We will detail the theoretical underpinnings of solubility, predictive structural analysis, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, including the gold-standard shake-flask method for thermodynamic equilibrium solubility.

Introduction: The Critical Role of Solubility

In the field of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a molecule's potential success. It dictates everything from the feasibility of formulation to the concentration achievable at the target site. Low aqueous solubility is a primary contributor to poor oral bioavailability, unpredictable dosing responses, and challenges in developing intravenous formulations.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is an indispensable part of the pre-formulation stage.[2]

1.1 Profile of this compound

This compound is a substituted pyrimidine derivative. Its basic physicochemical properties are foundational to understanding its behavior.

-

Molecular Formula: C₅H₇N₃O₂[3]

-

Molecular Weight: 141.13 g/mol [3]

-

Chemical Structure:

(Image Source: PubChem CID 1532133) [3] The structure reveals several key functional groups that will govern its solubility: -

Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and acceptor, and can be protonated to form a salt at acidic pH, typically increasing aqueous solubility.

-

Hydroxyl Group (-OH): Capable of hydrogen bonding, contributing to polarity. This group exists in tautomeric equilibrium with a keto form (a pyrimidinone), which influences its electronic properties and crystal packing. [3]* Methoxy Group (-OCH₃): A moderately polar group.

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.

Predictive Analysis and Theoretical Framework

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior, guided by the principle of "like dissolves like." [4] The presence of multiple hydrogen bond donors (amine, hydroxyl) and acceptors (ring nitrogens, hydroxyl, methoxy) suggests that this compound will exhibit at least some solubility in polar protic solvents like water, methanol, and ethanol. However, the relatively rigid heterocyclic core may lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This balance makes quantitative prediction difficult without experimental data. [5][6] Furthermore, the basic amino group and the potentially acidic hydroxyl/amide proton imply that the compound's aqueous solubility will be highly dependent on pH. In acidic solutions, the amine will be protonated, forming a more soluble cationic species. In sufficiently basic solutions, the hydroxyl/amide proton may be removed, forming an anionic species, which could also enhance solubility.

Experimental Design for Comprehensive Solubility Profiling

A multi-tiered experimental approach is recommended to build a complete solubility profile. This begins with broad qualitative screening and progresses to precise, quantitative measurements under controlled conditions.

3.1 Recommended Solvents for Analysis

A diverse set of solvents should be selected to probe the compound's solubility across a range of polarities and chemical functionalities.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Purified Water | The most critical solvent for biological and pharmaceutical relevance. |

| Methanol (MeOH) | Common polar organic solvent for synthesis and analysis. | |

| Ethanol (EtOH) | Pharmaceutically acceptable co-solvent. | |

| Polar Aprotic | Acetonitrile (ACN) | Used in reversed-phase HPLC, data is useful for analytical methods. |

| Dimethyl Sulfoxide (DMSO) | High dissolving power; often used for initial stock solutions. [7] | |

| Acetone | Common laboratory ketone. | |

| Ethyl Acetate (EtOAc) | Common ester of moderate polarity. | |

| Non-Polar | Dichloromethane (DCM) | Common chlorinated solvent. |

| Toluene | Aromatic hydrocarbon. | |

| Heptane / Hexane | Aliphatic hydrocarbon, represents a highly non-polar environment. | |

| Aqueous Buffers | pH 1.2 (Simulated Gastric) | Represents stomach conditions. |

| pH 4.5 (Acetate Buffer) | Represents the upper intestine. | |

| pH 6.8 (Phosphate Buffer) | Represents the lower intestine. | |

| pH 7.4 (Phosphate Buffer) | Represents physiological/blood pH. |

3.2 Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative estimate of solubility, useful for designing subsequent quantitative experiments.

Methodology:

-

Add approximately 1-2 mg of this compound to a small, clear glass vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or agitating vigorously between additions.

-

Observe the mixture against a dark background for the disappearance of all solid particles.

-

Continue adding solvent up to a total volume of 1 mL.

-

Categorize the solubility based on the volume of solvent required for complete dissolution, as outlined in standards like the U.S. Pharmacopeia (USP).

3.3 Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility. [1]It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of the solubility limit. [2][8] Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent or buffer. "Excess" means enough solid is present that some will visibly remain undissolved at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological studies). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the clear, filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL. This can be converted to molarity (mol/L) using the compound's molecular weight.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification and Data Presentation

The choice of analytical technique is crucial for accuracy.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. It requires developing a method that can separate the analyte from any potential impurities or degradants. A calibration curve must be generated using standard solutions of known concentration to ensure accurate quantification.

-

LC-MS/MS: For very low solubility compounds or complex matrices, LC-Mass Spectrometry offers superior sensitivity and selectivity.

Data Presentation

All quantitative solubility data should be compiled into a clear, comprehensive table for easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Solubility (µM) |

| Water | 25 | Experimental Value | Calculated Value | Calculated Value |

| pH 1.2 Buffer | 37 | Experimental Value | Calculated Value | Calculated Value |

| pH 7.4 Buffer | 37 | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value | Calculated Value |

| ...etc. |

Caption: Overall logical workflow for solubility characterization.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to fully characterize the solubility of this compound. By progressing from theoretical prediction to qualitative screening and finally to the gold-standard quantitative shake-flask method, researchers can generate the reliable and comprehensive data essential for making informed decisions in the drug development process. Adherence to these protocols will ensure a robust understanding of the compound's behavior in various solvent and physiological systems, paving the way for successful formulation and clinical advancement.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Deng, Y., & Ye, Z. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega. [Link]

-

Kyriakos, K., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

LookChem. (n.d.). 6-AMINO-2-METHOXY-4(1H)-PYRIMIDINONE. LookChem. [Link]

-

PubChem. (n.d.). 3-Amino-2-methoxypyridin-4-OL. PubChem. [Link]

-

PubChem. (n.d.). 2-Amino-4-hydroxy-6-methoxypyrimidine. PubChem. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-hydroxy-6-methoxypyrimidine | C5H7N3O2 | CID 1532133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-methoxypyrimidin-4-ol (CAS No: 52386-29-5, 186435-66-5), a substituted pyrimidine of significant interest in medicinal chemistry. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents. This document delves into the historical context of its discovery, detailed synthetic methodologies, and its emerging applications in drug development. By synthesizing technical data with expert insights, this guide serves as a critical resource for researchers exploring the potential of this versatile molecule.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of biological sciences and medicine.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the chemistry of life. The diverse biological activities exhibited by pyrimidine derivatives have made them a fertile ground for drug discovery, leading to the development of antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2] this compound, with its strategically placed functional groups, represents a valuable building block for the synthesis of novel therapeutic candidates.

A crucial aspect of hydroxypyrimidines is their existence in tautomeric forms. This compound is in equilibrium with its keto tautomer, 6-Amino-2-methoxy-4(1H)-pyrimidinone.[3] This tautomerism can significantly influence its chemical reactivity and biological interactions.

A Historical Perspective on the Discovery of Substituted Pyrimidines

The journey into the world of pyrimidines began in the late 19th century. The systematic study of these heterocycles was initiated by Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[4] Early methods, such as the Biginelli reaction first reported in 1891, laid the groundwork for accessing this important class of compounds.[5]

While a definitive first synthesis of this compound is not prominently documented in seminal, early publications, its discovery can be situated within the broader exploration of pyrimidine chemistry for medicinal and agricultural applications. The synthesis of structurally related compounds, such as 2-amino-4,6-dimethoxypyrimidine, has been extensively explored due to their role as intermediates in the production of herbicides.[6][7] It is plausible that this compound was first synthesized and characterized as part of these broader research programs, likely as a derivative or metabolite of more heavily studied compounds. A documented synthetic route involves the dealkylation of a dimethoxy precursor, a common transformation in pyrimidine chemistry.[8]

Physicochemical Properties and Tautomerism

Understanding the fundamental properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 52386-29-5, 186435-66-5 | [3][9] |

| Molecular Formula | C5H7N3O2 | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Tautomeric Form | 6-Amino-2-methoxy-4(1H)-pyrimidinone | [3] |

| SMILES | COC1=NC(N)=CC(O)=N1 | [3] |

The tautomeric equilibrium between the hydroxyl and keto forms is a key feature of this molecule.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale.

Synthetic Protocol: Dealkylation of 2-Amino-4,6-dimethoxypyrimidine

A common and direct method for the preparation of this compound is the selective dealkylation of the more readily available 2-amino-4,6-dimethoxypyrimidine.[8]

Step-by-Step Methodology:

-

Starting Material: 2-Amino-4,6-dimethoxypyrimidine hydrochloride.

-

Reaction: The hydrochloride salt is heated at elevated temperatures (e.g., 150°C) for a sufficient period (e.g., 2 hours).

-

Mechanism: The reaction proceeds via the detachment of methyl chloride, leading to the formation of the desired 2-amino-4-hydroxy-6-methoxypyrimidine.

-

Work-up and Purification: The resulting product can be purified by recrystallization from a suitable solvent system.

Caption: Synthetic scheme for the dealkylation of 2-amino-4,6-dimethoxypyrimidine.

Characterization Techniques

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the presence of the amino, methoxy, and pyrimidine ring protons and carbons, as well as for verifying the regiochemistry of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as N-H stretching of the amino group and C=O stretching in the keto tautomer.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself may not be the final active pharmaceutical ingredient, its structural motifs are present in a variety of biologically active molecules. It serves as a valuable intermediate for the synthesis of more complex derivatives with therapeutic potential.

Scaffold for Kinase Inhibitors

The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The other positions on the pyrimidine ring can be functionalized to achieve potency and selectivity. Derivatives of similar aminopyrimidinones have been investigated as inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and FGFR4 (Fibroblast Growth Factor Receptor 4), which are implicated in inflammatory diseases and cancer, respectively.

Antiviral Agents